Absence of Verifiable Quantitative Data in Peer-Reviewed Literature
An extensive search of primary research papers, patents, and authoritative databases (excluding the prohibited vendor sites) failed to identify any studies that include 4-[2-(dimethylamino)ethyl]phenyl boronic acid (CAS 950739-39-6) in a comparative, quantitative analysis. The compound is not listed in activity tables for major enzyme targets like serine-β-lactamases [1] or fatty acid amide hydrolase (FAAH) [2] where other arylboronic acids are well-documented. Similarly, no synthetic methodology papers report isolated yields for Suzuki-Miyaura couplings employing this specific boronic acid. This absence of data is the primary differentiator: it lacks the empirical validation that is available for many of its close structural analogs.
| Evidence Dimension | Presence in Scientific Literature |
|---|---|
| Target Compound Data | 0 peer-reviewed studies found with quantitative data |
| Comparator Or Baseline | 4-(Dimethylamino)phenylboronic acid (CAS 28611-39-4): Numerous studies and commercial applications |
| Quantified Difference | Qualitative difference: Validated vs. Unvalidated |
| Conditions | Literature search across PubMed, Google Scholar, and patent databases. |
Why This Matters
Procurement of a compound with no public performance data introduces significant scientific risk and requires in-house validation, potentially negating any cost or time savings from its use.
- [1] Tondi, D., Calo, S., Shoichet, B. K., & Costi, M. P. (2010). Structural study of phenyl boronic acid derivatives as AmpC beta-lactamase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(11), 3410-3414. View Source
- [2] Minkkilä, A., Saario, S. M., Käsnänen, H., Leppänen, J., Poso, A., & Nevalainen, T. (2008). Discovery of boronic acids as novel and potent inhibitors of fatty acid amide hydrolase. Journal of Medicinal Chemistry, 51(22), 7057-7060. View Source
